Ethyl 2-bromo-2-phenylpropanoate
Overview
Description
Ethyl 2-bromo-2-phenylpropanoate, also known as ethyl α-bromophenylacetate, is a chemical compound that belongs to the class of esters. It is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
Use as a Chemical Building Block
Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
Ethyl 2-Bromo-2-phenylpropanoate is used as a chemical building block in the synthesis of various organic compounds .
Methods of Application
The specific methods of application would depend on the particular synthesis being carried out. As a building block, Ethyl 2-Bromo-2-phenylpropanoate could be used in a variety of reactions to construct more complex molecules .
Results or Outcomes
The outcomes of using Ethyl 2-Bromo-2-phenylpropanoate as a building block would vary depending on the specific synthesis. However, its use would generally result in the formation of more complex organic compounds .
Synthesis of Substituted 2-Bromo Phenols
Scientific Field
Application Summary
Ethyl 2-Bromo-2-phenylpropanoate can be used in the synthesis of substituted 2-bromo phenols using a novel bromination-dehydrobromination reaction .
Methods of Application
Substituted 2-bromo-phenols can be synthesised by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100 C .
Results or Outcomes
The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr to give 5, then 8, tautomerisation of which leads to the more thermodynamically stable aromatic phenol .
Electroreduction on a Vitreous Carbon Electrode
Scientific Field
Application Summary
Ethyl 2-bromo-2-phenylpropanoate can be used in electrochemical reduction studies .
Methods of Application
The electrochemical reduction of Ethyl 2-bromo-2-phenylpropanoate is studied in dry dimethylformamide on a vitreous carbon electrode . Dimeric products are formed as a consequence of controlled potential electrolysis .
Results or Outcomes
The electrochemical reduction results in the formation of dimeric products. Specifically, meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate are obtained from the ester . A triester is also obtained among the products .
Molecular Weight Determination
Scientific Field
Application Summary
The molecular weight of Ethyl 2-bromo-2-phenylpropanoate can be determined using various physical chemistry techniques .
Methods of Application
The molecular weight can be determined using techniques such as mass spectrometry .
Results or Outcomes
The molecular weight of Ethyl 2-bromo-2-phenylpropanoate is found to be 181.028 .
properties
IUPAC Name |
ethyl 2-bromo-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBOOPFXQOMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396305 | |
Record name | ethyl 2-bromo-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-phenylpropanoate | |
CAS RN |
55004-59-6 | |
Record name | ethyl 2-bromo-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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